molecular formula C12H7ClF3NOS B14444302 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol CAS No. 74900-24-6

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol

Cat. No.: B14444302
CAS No.: 74900-24-6
M. Wt: 305.70 g/mol
InChI Key: YPNILAQPCNCFJX-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol is an organic compound that features a trifluoromethyl group, a chloro-substituted pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a phenol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The chloro and phenol groups can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the phenol group.

    4-(Trifluoromethyl)phenol: Another related compound that contains the trifluoromethyl and phenol groups but lacks the pyridine ring.

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol is unique due to the combination of its trifluoromethyl, chloro, and phenol groups, which confer distinct chemical properties and potential applications. The presence of the pyridine ring further enhances its versatility and reactivity compared to similar compounds.

Properties

CAS No.

74900-24-6

Molecular Formula

C12H7ClF3NOS

Molecular Weight

305.70 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenol

InChI

InChI=1S/C12H7ClF3NOS/c13-10-5-7(12(14,15)16)6-17-11(10)19-9-3-1-8(18)2-4-9/h1-6,18H

InChI Key

YPNILAQPCNCFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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